N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide
Overview
Description
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide is an organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with ethoxyphenyl and dimethoxybenzene groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide typically involves the following steps:
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Formation of the Amide Bond: : The initial step involves the reaction of 3,4-dimethoxybenzoic acid with an appropriate amine, such as 2-amino-4-ethoxyphenol, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction forms the amide bond, yielding the intermediate product.
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Oxidation: : The intermediate is then subjected to oxidation using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the oxo group at the desired position.
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and environmental impact are typically considered. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, using reagents like hydrogen peroxide (H2O2) or peracids.
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Reduction: : Reduction reactions can target the oxo group, converting it to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions. For example, nitration or halogenation can be achieved using nitric acid (HNO3) or halogens (Cl2, Br2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products
Oxidation: Formation of quinones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Chemistry
In chemistry, N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, warranting further investigation in preclinical and clinical studies.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide
- N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide
- N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide
Uniqueness
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide is unique due to the presence of the ethoxy group, which may influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
N-[2-(4-ethoxyanilino)-2-oxoethyl]-3,4-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-4-26-15-8-6-14(7-9-15)21-18(22)12-20-19(23)13-5-10-16(24-2)17(11-13)25-3/h5-11H,4,12H2,1-3H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXDJRXEBOJCFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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